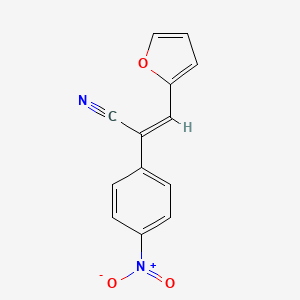

3-(2-furyl)-2-(4-nitrophenyl)acrylonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(2-furyl)-2-(4-nitrophenyl)acrylonitrile involves the strategic use of furyl and nitrophenyl groups. For instance, the synthesis of related furan compounds has been reported through processes involving bromination, isomerization, and reactions with different reagents to obtain various derivatives (Kato, Kuboyama, & Hirao, 1972). Another approach includes the synthesis of furyl-acrylic acids and their derivatives through bromination and esterification processes, highlighting the versatility of reactions involving the furyl group (Hirao, Kato, & Kozakura, 1973).

Molecular Structure Analysis

The molecular structure of 3-(2-furyl)-2-(4-nitrophenyl)acrylonitrile and its analogs has been a subject of interest. Studies have been conducted on the conformation, vibrational, and electronic transition of similar compounds, providing insight into their structural characteristics and the influence of substituents on their physical properties (Asiri, Karabacak, Kurt, & Alamry, 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-(2-furyl)-2-(4-nitrophenyl)acrylonitrile derivatives have been explored, including 1,3-dipolar cycloaddition reactions to form pyrazolines and pyrazoles, demonstrating the reactivity of the nitrofuran moiety in cycloaddition reactions (Sasaki, Eguchi*, & Kojima, 1968). These reactions underscore the compound's potential for creating a diverse range of heterocyclic compounds.

Physical Properties Analysis

The thermodynamic properties of isomeric furyl derivatives have been studied to understand their behavior under various conditions. Investigations into the thermodynamical properties of related compounds have provided valuable data for optimizing synthesis and application processes, offering insights into their stability and reactivity under different temperature and pressure conditions (Dibrivnyi et al., 2019).

Chemical Properties Analysis

The reactivity and interactions of 3-(2-furyl)-2-(4-nitrophenyl)acrylonitrile with various reagents have been a focus to elucidate its chemical properties. Studies on the free-radical-induced chain isomerization of the compound highlight its sensitivity to radical species and the potential for undergoing structural transformations through free-radical mechanisms (Clarke, Wardman, Wilson, & Tatsumi, 1984).

Aplicaciones Científicas De Investigación

1. Atmospheric Chemistry and Pollution Studies

The compound's relevance is notable in the field of atmospheric chemistry, particularly concerning the study of nitrophenols. Nitrophenols, including derivatives like 4-nitrophenol (4-NP), are critical in understanding the chemistry of the atmosphere due to their formation through various pathways including combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The study of these compounds involves sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), essential for identifying and quantifying atmospheric pollutants (Harrison et al., 2005).

2. Chemical Synthesis and Industrial Applications

The compound is also crucial in the context of synthetic chemistry and industrial applications. Its derivatives play a significant role in the synthesis of important materials like 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. The challenges and innovations in the synthesis of such compounds, including the development of practical, cost-effective, and environmentally friendly methods, highlight the compound's importance in industrial chemistry (Qiu et al., 2009).

3. Advancements in Polymer Chemistry

In polymer chemistry, the compound's derivatives, specifically in the form of nitriles like acrylonitrile, are fundamental. For instance, adiponitrile (ADN), derived from acrylonitrile, is an essential raw material in the chemical industry for the synthesis of components like hexamethylenediamine, a crucial component of nylon 6,6. The review of various production processes, including the assessment of atom economies and the exploration of greener production methods, underscores the compound's pivotal role in advancing polymer chemistry and its impact on industries like textile and plastics (Yunfeng et al., 2015).

4. Photocatalytic Applications for Environmental Purification

The compound, in conjunction with materials like graphitic carbon nitride (g-C3N4), has promising applications in the field of environmental purification. The enhancement of photocatalytic activities, essential for processes like photoreduction of CO2, water splitting, and elimination of contaminants, is a significant area of research. The modifications made in semiconductors using derivatives of the compound aim to improve efficiency by addressing challenges like the fast recombination of photoinduced charges and poor harvesting of visible light (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).

Propiedades

IUPAC Name |

(Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-9-11(8-13-2-1-7-18-13)10-3-5-12(6-4-10)15(16)17/h1-8H/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOKRZBIDISXKU-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5563988 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

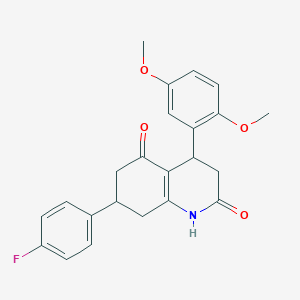

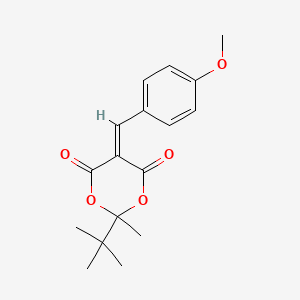

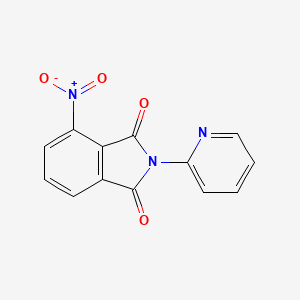

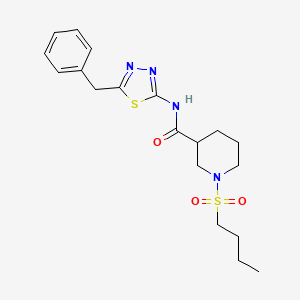

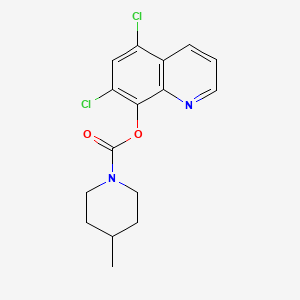

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine](/img/structure/B5588612.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)

![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5588655.png)

![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)

![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)